Kribb11

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

KRIBB11は、ヒートショックファクター1(HSF1)の機能を阻害することにより、その効果を発揮します。HSF1は、ストレスから細胞を保護するのに関与するヒートショックタンパク質の発現を調節する転写因子です。this compoundは、正の転写伸長因子b(p-TEFb)のhsp70プロモーターへの動員をブロックし、それによってHSP70および他のヒートショックタンパク質の合成を阻害します。 この阻害は、癌細胞の増殖停止とアポトーシスにつながります .

類似化合物の比較

This compoundは、HSF1の特異的な阻害において独自です。ヒートショックタンパク質を標的とする類似の化合物には、以下が含まれます。

ケルセチン: HSP70合成を阻害する天然のフラボノイド。

ゲルダーマイシン: HSP90機能を阻害する抗生物質。

17-AAG(17-アリルアミノ-17-デメトキシゲルダーマイシン): ゲルダーマイシンの誘導体であり、HSP90も標的としています。これらの化合物と比較して、this compoundはHSF1を特異的に標的とするため、ヒートショックタンパク質の調節とその癌における役割を研究するための貴重なツールとなっています.

生化学分析

Biochemical Properties

Kribb11 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with heat shock factor 1 (HSF1), a transcription factor that regulates the expression of heat shock proteins (HSPs). This compound inhibits the function of HSF1, thereby reducing the expression of HSP70 and HSP90 . Additionally, this compound has been shown to up-regulate phospho-Akt in microglia, suggesting an Akt-dependent regulatory effect . These interactions highlight the compound’s potential in modulating stress responses and inflammatory pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In microglia, this compound promotes process elongation and suppresses neuroinflammation . It also prevents lipopolysaccharide (LPS)-induced inflammatory responses in primary cultured microglia and the prefrontal cortex . In cancer cells, particularly adult T-cell leukemia cells, this compound inhibits cell proliferation, induces DNA damage, and promotes caspase-mediated apoptosis . These effects are mediated through the suppression of key signaling pathways, including Akt, nuclear factor-κB, and AP-1 .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to HSF1, inhibiting its function and preventing the recruitment of p-TEFb to the hsp70 promoter . This results in the downregulation of HSP70 and HSP90 expression. Additionally, this compound up-regulates phospho-Akt in microglia, which is essential for its pro-elongation effect on microglial processes . In cancer cells, this compound induces DNA damage, upregulates p53 and p21, and inhibits the expression of cyclin D2/E, CDK2/4, c-Myc, MDM2, and β-catenin . These molecular interactions contribute to the compound’s anti-inflammatory and anti-cancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, revealing that its effects on cellular function are reversible and dependent on the duration of exposure . Long-term studies have shown that this compound can prevent LPS-induced depression-like behaviors in mice, indicating its potential for sustained therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes microglial process elongation and suppresses neuroinflammation without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including DNA damage and apoptosis in cancer cells . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to stress responses and inflammation. By inhibiting HSF1, this compound disrupts the synthesis of heat shock proteins, which play a critical role in cellular stress responses . Additionally, this compound’s interaction with the Akt pathway in microglia suggests its involvement in metabolic processes related to cell survival and inflammation

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. In microglia, this compound’s effects on process elongation and inflammation are mediated through its localization in the prefrontal cortex and other brain regions . In cancer cells, this compound’s distribution is influenced by its binding to HSF1 and other cellular targets . These interactions determine the compound’s localization and accumulation within specific cellular compartments, influencing its overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with HSF1 and other biomolecules . In microglia, this compound’s localization in the prefrontal cortex is essential for its anti-inflammatory effects . Additionally, this compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, further influencing its activity and function.

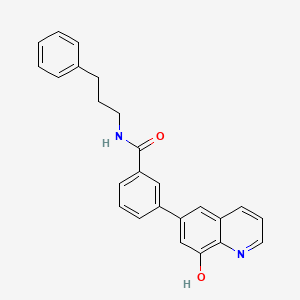

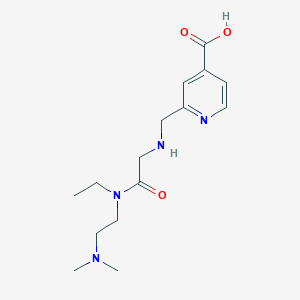

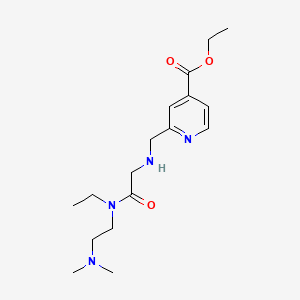

準備方法

KRIBB11は、インダゾールおよびピリジン誘導体を含む一連の化学反応によって合成されます反応条件には、多くの場合、強酸や強塩基の使用、および目的の生成物の収率を確保するための特定の温度と圧力の制御が含まれます 。this compoundの工業的製造方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路が含まれている可能性があります。

化学反応の分析

KRIBB11は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化され、さまざまな酸化生成物の形成につながります。

還元: this compoundのニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。

置換: this compoundは、インダゾールまたはピリジン環上の官能基が他の基に置き換えられる置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、強酸、塩基、および触媒が含まれます。

科学研究への応用

This compoundは、さまざまな科学分野における応用に関して広く研究されています。

科学的研究の応用

KRIBB11 has been extensively studied for its applications in various scientific fields:

Chemistry: this compound is used as a model compound to study the inhibition of heat shock factor 1 and its downstream effects.

Biology: In biological research, this compound is used to investigate the role of heat shock proteins in cellular stress responses and apoptosis.

Medicine: this compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. .

類似化合物との比較

KRIBB11 is unique in its specific inhibition of HSF1. Similar compounds that target heat shock proteins include:

Quercetin: A natural flavonoid that inhibits HSP70 synthesis.

Geldanamycin: An antibiotic that inhibits HSP90 function.

17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin that also targets HSP90. Compared to these compounds, this compound specifically targets HSF1, making it a valuable tool for studying the regulation of heat shock proteins and their role in cancer.

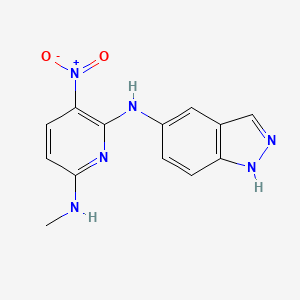

特性

IUPAC Name |

2-N-(1H-indazol-5-yl)-6-N-methyl-3-nitropyridine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJJEQIMIJJCLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B608310.png)

![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)